molecular formula C10H13NO3 B1255619 3-(4-aminophenyl)-2-methoxypropanoic acid

3-(4-aminophenyl)-2-methoxypropanoic acid

Cat. No.: B1255619
M. Wt: 195.21 g/mol
InChI Key: QLJYLJGYIDIJPT-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-2-methoxypropanoic acid is an organic compound that features an aminophenyl group attached to a methoxypropionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2-methoxypropanoic acid typically involves the reaction of 4-nitrophenylacetic acid with methoxypropionic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron powder, and requires heating to temperatures around 90-95°C . The nitro group is then reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-methoxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-aminophenyl)-2-methoxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 3-(4-Aminophenyl)propionic acid
  • 4-Aminophenylboronic acid

Comparison

Compared to similar compounds, 3-(4-aminophenyl)-2-methoxypropanoic acid is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(4-aminophenyl)-2-methoxypropanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

QLJYLJGYIDIJPT-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)N)C(=O)O

Synonyms

3-(4-aminophenyl)-2-methoxypropionic acid
GED-0507-34L

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-3-(4-nitrophenyl)acrylic acid (6.7 g, 30 mmol) was taken up in methanol (700 ml) and THF (300 ml) and 10% Pd on C (wet basis) (0.67 g) was added. The mixture was hydrogenated at 45 psi for 43 mins, followed by repeated refills to 45-48 psi every hour for 3 hr and finally 48 psi for 18 hr. The resulting suspension was filtered through GF/F filter paper and the filter residue washed with MeOH (200 ml). The filtrates were concentrated to an off-white solid. The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr, filtered, and washed with IMS/heptane (1:2) (20 ml) and dried on the filter for 1 hr to afford (±)-2-methoxy-3-(4′-aminophenyl)-propionic acid as an off-white solid (5.1 g, 88% yield)
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

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